N-Hydroxy-2-aminofluoranthene
Description
Contextualization within Polycyclic Aromatic Amine Research
Polycyclic aromatic amines are a class of compounds that are structurally related to polycyclic aromatic hydrocarbons (PAHs) and are recognized for their carcinogenic potential. iupac.org These compounds are not typically found in their free amine form in the environment but are often metabolites of other chemicals, such as nitro-PAHs. nih.gov The study of PAAs is a significant area of cancer research because exposure to these compounds, often through occupational settings or environmental contamination, has been linked to an increased risk of various cancers. nih.gov
The carcinogenicity of many aromatic amines is not a direct property of the parent compound but rather a consequence of its metabolic activation within biological systems. mdpi.com This activation process involves a series of enzymatic reactions that convert the relatively inert parent amine into highly reactive electrophilic species capable of binding to cellular macromolecules like DNA. nih.govmdpi.com N-Hydroxy-2-aminofluoranthene is a prime example of such a metabolically activated intermediate. It is derived from the parent amine, 2-aminofluoranthene (B14708915), through a critical N-oxidation step. ca.gov Research on this compound helps to elucidate the broader principles of PAA-induced carcinogenesis, including the specific metabolic pathways and the nature of the ultimate carcinogenic metabolites.
Significance as a Metabolite in Biological Systems
The transformation of a xenobiotic compound into a toxic metabolite is a key event in chemical carcinogenesis. This compound is a significant metabolite because it represents a critical step in the activation cascade of its parent compounds, such as 2-aminofluoranthene and 2-nitrofluoranthene (B81861). researchgate.netresearchgate.net
The formation of this compound occurs primarily in the liver, catalyzed by cytochrome P450 enzymes. ca.govresearchgate.net These enzymes introduce a hydroxyl group to the nitrogen atom of the amine, a process known as N-hydroxylation. This metabolite is considered a proximate carcinogen because, while it is more reactive than its parent compound, it often requires further activation to become the ultimate carcinogen that directly interacts with DNA. ca.gov
One of the key aspects of this compound's significance is its ability to be further metabolized to a highly reactive electrophile. This can occur through processes like O-acetylation or sulfation, which create a good leaving group and facilitate the formation of a nitrenium ion. ca.gov This ion is a potent electrophile that can covalently bind to nucleophilic sites in DNA, forming DNA adducts. ca.govnih.gov The primary adduct formed is N-(deoxyguanosin-8-yl)-2-aminofluoranthene. researchgate.netnih.gov The formation of these adducts is a critical initiating event in mutagenesis and carcinogenesis, as they can lead to errors in DNA replication and transcription, ultimately resulting in mutations and potentially the development of tumors. nih.gov
Studies have shown that this compound is a direct-acting mutagen in bacterial assays, such as the Salmonella typhimurium test, and its mutagenicity can be enhanced by the soluble protein fraction from rat liver. nih.govnih.gov This highlights its intrinsic genotoxic potential. Furthermore, research has demonstrated that the deacetylation of the related compound, N-hydroxy-2-acetylaminofluorene, leads to the formation of the more potent mutagen, this compound. nih.govnih.gov
Detailed Research Findings on this compound
| Category | Finding | Source |
| Metabolic Formation | Formed via N-oxidation of 2-aminofluoranthene by cytochrome P450 enzymes in the liver. It is also a metabolite of 2-nitrofluoranthene. | ca.govresearchgate.net |
| Carcinogenic Role | Acts as a proximate carcinogen, requiring further metabolic activation to become an ultimate carcinogen. | ca.gov |
| Mechanism of Action | Can be further activated by O-acetylation or sulfation to form a reactive nitrenium ion. | ca.gov |
| DNA Adduct Formation | The reactive nitrenium ion covalently binds to DNA, primarily at the C8 position of guanine (B1146940), forming N-(deoxyguanosin-8-yl)-2-aminofluoranthene. | researchgate.netnih.gov |
| Mutagenicity | Exhibits direct-acting mutagenicity in Salmonella typhimurium. Its mutagenic potential is greater than its acetylated precursor, N-hydroxy-2-acetylaminofluorene. | nih.govnih.govnih.gov |
Structure
3D Structure
Properties
CAS No. |
144386-83-4 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
N-fluoranthen-2-ylhydroxylamine |
InChI |
InChI=1S/C16H11NO/c18-17-11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9,17-18H |
InChI Key |
RHIDTBUVAFUYTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)NO |
Origin of Product |
United States |
Synthetic Pathways and in Situ Generation Methodologies for N Hydroxy 2 Aminofluoranthene
Preparation of N-Hydroxy-2-aminofluoranthene in Research Settings
The preparation of this compound in a laboratory setting is principally achieved through the selective reduction of 2-nitrofluoranthene (B81861). The key challenge in this synthesis is to prevent over-reduction to the corresponding amine, 2-aminofluoranthene (B14708915). Several methods have been developed for the controlled reduction of nitroarenes to N-arylhydroxylamines, which can be adapted for the synthesis of the target compound.
Catalytic Hydrogenation:
Catalytic hydrogenation is a common method for the reduction of nitro compounds. The choice of catalyst, solvent, and additives is crucial for achieving high selectivity for the N-hydroxy product. For instance, supported platinum catalysts, such as platinum on silica (B1680970) (Pt/SiO₂), have been used for the selective hydrogenation of nitroaromatics to N-arylhydroxylamines. The addition of amines, like triethylamine, can promote the conversion of the nitroaromatic, while dimethyl sulfoxide (B87167) (DMSO) can inhibit the further hydrogenation of the hydroxylamine (B1172632) to the amine. rsc.org
Another effective catalytic system involves the use of a passivated Raney-Nickel catalyst. Treatment of Raney-Nickel with a mixture of ammonia (B1221849) and DMSO has been shown to afford high selectivity for the N-arylhydroxylamine product. nih.gov
Chemical Reduction:
A variety of chemical reducing agents can be employed for the selective reduction of nitroarenes. A system comprising silver nanoparticles supported on mesoporous titania (Ag/MTA) in the presence of ammonia-borane (NH₃BH₃) has demonstrated high catalytic efficiency for the chemoselective reduction of nitroarenes to N-arylhydroxylamines. nih.gov This method offers the advantage of proceeding under mild conditions with high yields. nih.gov Other reagents, such as zinc dust in the presence of ammonium (B1175870) chloride, have also been traditionally used for this transformation. wikipedia.org
Biocatalytic Reduction:
Enzymatic methods offer a green and highly selective alternative for the synthesis of N-arylhydroxylamines. Nitroreductases (NTRs) are flavin-containing enzymes that can catalyze the reduction of nitroarenes. A bacterial nitroreductase, BaNTR1, has been identified and utilized for the controllable reduction of various nitroarenes with electron-withdrawing groups to their corresponding N-arylhydroxylamines with excellent selectivity (>99%). rsc.orgrsc.org This biocatalytic approach operates under mild reaction conditions and represents an efficient method for the synthesis of these compounds. rsc.orgrsc.org
| Method | Catalyst/Reagent | Key Features | Potential Application for this compound |
| Catalytic Hydrogenation | Pt/SiO₂, Triethylamine, DMSO | High selectivity, mild conditions. rsc.org | Controlled reduction of 2-nitrofluoranthene. |
| Catalytic Hydrogenation | Passivated Raney-Nickel (Ammonia/DMSO) | High conversion and selectivity. nih.gov | Selective synthesis from 2-nitrofluoranthene. |
| Chemical Reduction | Ag/MTA, NH₃BH₃ | High yields, short reaction times. nih.gov | Efficient and chemoselective reduction. nih.gov |
| Biocatalytic Reduction | Nitroreductase (e.g., BaNTR1) | Excellent selectivity (>99%), mild conditions. rsc.orgrsc.org | Green and highly specific synthesis. rsc.orgrsc.org |
Derivatization Strategies for this compound in Experimental Studies
This compound is a reactive intermediate, and its direct analysis can be challenging. Derivatization is often employed in experimental studies to convert it into a more stable and readily detectable form, typically for analysis by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Acylation:
Acylation is a common derivatization strategy for hydroxylamines. Reagents such as acetic anhydride (B1165640) can be used to form the more stable N-acetoxy derivative. This approach has been used in the study of related compounds like N-hydroxy-N-2-acetylaminofluorene, where its metabolic activation leads to the formation of an N-acetoxy ester. nih.gov
Silylation and Fluoroacetylation:
For GC analysis, derivatization to increase volatility and thermal stability is essential. A combination of trimethylsilylating and trifluoroacetylating reagents can be used to create stable derivatives of hydroxylamines. nih.gov This allows for their separation and quantification by GC without decomposition. nih.gov
Fluorescence Labeling:
To enhance detection sensitivity in HPLC, fluorescent derivatizing agents are often used. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA) react with primary and secondary amines, and can also be adapted for hydroxylamines, to produce highly fluorescent derivatives. libretexts.orgthermoscientific.fr This allows for the detection of very low concentrations of the analyte.
| Derivatization Agent | Target Functional Group | Analytical Technique | Purpose |
| Acetic Anhydride | N-Hydroxy | HPLC, GC-MS | Increased stability, formation of N-acetoxy ester. nih.gov |
| Trimethylsilylating/ Trifluoroacetylating Reagents | N-Hydroxy, Amino | GC-MS | Increased volatility and thermal stability. nih.gov |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Amino, N-Hydroxy | HPLC with Fluorescence Detection | Enhanced detection sensitivity. libretexts.orgthermoscientific.fr |
| o-Phthalaldehyde (OPA) | Primary Amino | HPLC with Fluorescence Detection | Formation of fluorescent isoindole derivatives. libretexts.orgthermoscientific.fr |
Metabolic Activation and Biotransformation of N Hydroxy 2 Aminofluoranthene Precursors
Enzymatic N-Hydroxylation Pathways Leading to N-Hydroxy-2-aminofluoranthene Formation
The primary pathway for the metabolic activation of 2-aminofluoranthene (B14708915) is N-hydroxylation, a reaction catalyzed by several enzyme systems. This conversion is a pivotal event, as the resulting N-hydroxy metabolite is a proximate carcinogen, capable of further transformation into highly reactive species that can bind to DNA.
Role of Cytochrome P450 Enzymes in N-Hydroxylation
Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a wide array of foreign compounds, including environmental carcinogens like 2-aminofluoranthene. wikipedia.orguv.es These enzymes are primarily located in the endoplasmic reticulum of liver cells and other tissues. mybiosource.com The N-hydroxylation of aromatic amines by CYPs is a well-established activation pathway. nih.gov This reaction involves the insertion of an oxygen atom into the amino group of the substrate. uniprot.orgsioc-journal.cn
The various isoforms of cytochrome P450 exhibit different substrate specificities and catalytic activities. uv.es In the case of aromatic amine N-hydroxylation, CYP1A2 is a key enzyme. mybiosource.comnih.govnih.gov Studies have demonstrated that human CYP1A2 is highly efficient in catalyzing the N-hydroxylation of various aromatic amines. uv.es The catalytic efficiency of human CYP1A2 can be significantly higher than that of its rat homolog in the activation of certain aromatic amines. uv.es This highlights the importance of species differences in assessing carcinogenic risk. While direct studies on 2-aminofluoranthene are limited, the established role of CYP1A2 in the N-hydroxylation of other structurally similar aromatic amines, such as 2-aminofluorene (B1664046) and 4-aminobiphenyl, strongly suggests its involvement in the metabolic activation of 2-aminofluoranthene. nih.govnih.govnih.gov
Table 1: Role of Cytochrome P450 in Aromatic Amine Metabolism
| Enzyme | Substrate(s) | Reaction | Significance |
| Cytochrome P450 (general) | Xenobiotics, Steroids, Fatty Acids | Monooxygenation, Hydroxylation | Drug metabolism, Toxin removal, Carcinogen activation wikipedia.orguv.es |
| CYP1A2 | Aromatic amines (e.g., 2-aminofluorene, 4-aminobiphenyl), Caffeine | N-hydroxylation | Activation of procarcinogens uv.esmybiosource.comnih.govnih.govnih.gov |
| CYP2E1 | Caffeine, Acetaminophen | N-demethylation, 8-hydroxylation | Drug metabolism nih.gov |
| CYP3A | Caffeine, Benzo(a)pyrene | 8-hydroxylation, Sulfoxidation | Drug metabolism nih.gov |
This table provides an interactive overview of the functions of different cytochrome P450 isozymes in the metabolism of various compounds.
The expression and activity of cytochrome P450 enzymes can be increased by exposure to certain chemicals, a phenomenon known as enzyme induction. cutm.ac.inevotec.com This induction can significantly alter the rate of metabolism of drugs and other foreign compounds. cutm.ac.in For instance, exposure to polycyclic aromatic hydrocarbons, such as those found in cigarette smoke and charbroiled foods, can induce the expression of CYP1A2. mybiosource.com This increased CYP1A2 activity can lead to enhanced N-hydroxylation of aromatic amines, potentially increasing the formation of carcinogenic metabolites. nih.gov The induction of Phase 2 enzymes, which are involved in the detoxification of reactive metabolites, is a key mechanism of chemoprotection. nih.gov
Contribution of Other Enzymes to N-Hydroxylation (e.g., Prostaglandin H Synthase, Xanthine (B1682287) Oxidase)
Besides cytochrome P450, other enzymes can also contribute to the N-hydroxylation of aromatic amines.
Prostaglandin H Synthase (PHS) , an enzyme involved in the synthesis of prostaglandins (B1171923) from arachidonic acid, possesses a peroxidase activity that can co-oxidize various xenobiotics. nih.govwikipedia.orguniprot.org Studies with the model aromatic amine 2-aminofluorene have shown that PHS can catalyze its oxidation, although this process may not primarily involve an N-hydroxy intermediate. nih.gov The peroxidase activity of PHS can generate reactive species that lead to the formation of DNA adducts distinct from those formed via the N-hydroxy pathway. nih.gov
Xanthine Oxidase , a molybdenum-containing enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, has also been implicated in the metabolic activation of nitroaromatic compounds. toyobo.co.jpmdpi.comupm.edu.my Under hypoxic conditions, xanthine oxidase can reduce nitro groups to form amino groups, and subsequently, through oxidative pathways, may contribute to the formation of N-hydroxy metabolites. consensus.app For example, 2-nitrofluoranthene (B81861) can be metabolized by xanthine oxidase to form a DNA adduct derived from this compound. consensus.app
Deacetylation Pathways Leading to this compound from Acetylated Precursors
This compound can also be formed through the deacetylation of its acetylated precursor, N-hydroxy-2-acetylaminofluoranthene. This pathway represents an alternative route to the formation of the proximate carcinogen.
Deacetylation of N-Hydroxy-2-acetylaminofluorene
The deacetylation of N-hydroxy-2-acetylaminofluorene, a structurally similar compound, has been studied as a model for this metabolic pathway. nih.gov This reaction can be catalyzed by microsomal enzymes. nih.gov The enzymatic deacetylation of the N-hydroxy-acetylated form leads to the formation of the N-hydroxy-amino derivative, which is a more reactive species. nih.gov This process can be seen as an activation step, as it removes the acetyl group and generates the hydroxylamine (B1172632) that can more readily form DNA adducts. nih.gov
Deacetylation of 2-Acetylaminofluorene (B57845) to 2-Aminofluoranthene followed by N-Hydroxylation
The metabolic pathway involving the deacetylation of 2-acetylaminofluoranthene to 2-aminofluoranthene, followed by N-hydroxylation to yield this compound, is a plausible activation route based on the well-established metabolism of other carcinogenic aromatic amines. nih.govwho.int In principle, this pathway would involve two key enzymatic steps. First, the acetyl group is removed from the parent compound, a reaction catalyzed by deacetylase enzymes. nih.govwho.int Second, the resulting 2-aminofluoranthene undergoes N-oxidation, where a hydroxyl group is added to the nitrogen atom, a reaction typically mediated by cytochrome P450 (P450) enzymes. who.intnih.gov
However, specific research detailing the deacetylation of 2-acetylaminofluoranthene and the subsequent N-hydroxylation of 2-aminofluoranthene is not as extensively documented as the pathways for its well-studied analogue, 2-acetylaminofluorene (AAF). nih.govnih.gov For AAF, deacetylation is a recognized metabolic step, and the subsequent N-hydroxylation of 2-aminofluorene is a critical activation pathway. nih.govnih.govnih.gov A dynamic equilibrium often exists in vivo between acetylation and deacetylation, which can significantly influence whether a compound is detoxified or activated. nih.govwho.int While the general principles of aromatic amine metabolism strongly suggest this pathway is possible for the fluoranthene (B47539) derivative, detailed studies confirming the specific enzymes and kinetics for 2-acetylaminofluoranthene are limited in the available scientific literature.
Nitroreduction Pathways Yielding this compound from Nitro-Precursors
The formation of this compound from nitro-precursors is a critical metabolic activation pathway. This process involves the reduction of a nitro group (NO₂) to a hydroxylamino group (-NHOH). who.int This transformation is significant because N-hydroxylamines are reactive intermediates capable of binding to cellular macromolecules like DNA. who.int The primary precursor for this pathway is 2-nitrofluoranthene (2-NFA), an environmental pollutant found in sources such as diesel exhaust and airborne particulate matter. who.int The metabolic activation via nitroreduction is considered a key step in initiating the toxic effects associated with this class of compounds. who.int
Reduction of 2-Nitrofluoranthene to this compound
The conversion of 2-nitrofluoranthene to this compound is a multi-electron reduction process. The nitro group (NO₂) is sequentially reduced, first to a nitroso intermediate (-NO) and then to the N-hydroxylamine (-NHOH). Further reduction can lead to the formation of the corresponding amine, 2-aminofluoranthene (2-AFA). nih.gov
Studies have shown that this compound is an activated metabolite formed from 2-NFA. This intermediate is sufficiently reactive to form adducts with DNA. For instance, when 2-NFA is metabolized in the presence of calf thymus DNA, a C8-substituted deoxyguanosine adduct, N-(deoxyguanosin-8-yl)-2-aminofluoranthene, is identified, confirming the formation and reactivity of the N-hydroxy intermediate.
Enzymatic Systems Involved in Nitroreduction (e.g., Xanthine Oxidase, Microsomal Enzymes)
A variety of enzymes, known collectively as nitroreductases, catalyze the reduction of nitroaromatic compounds. These enzymatic systems are found in both mammalian tissues and intestinal microflora. who.int The key enzymes involved in the nitroreduction of compounds like 2-nitrofluoranthene include cytosolic enzymes such as xanthine oxidase and various microsomal enzymes. who.int
Xanthine Oxidase: This cytosolic enzyme has been identified as a major contributor to the nitroreduction of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). Studies on the related compound 2-nitrofluorene (B1194847) have demonstrated that cytosolic activity is significantly higher than microsomal activity for its reduction. This activity is dependent on electron donors like hypoxanthine or 2-hydroxypyrimidine. The role of xanthine oxidase is confirmed by experiments showing that its specific inhibitors, such as oxypurinol, markedly decrease the rate of nitroreduction.
Microsomal Enzymes: Liver microsomes also possess the capability to reduce 2-nitrofluoranthene. This activity is primarily associated with NADPH-cytochrome P450 reductase. Under anaerobic conditions, which mimic the low-oxygen environment of certain tissues, microsomal fractions can effectively catalyze the reduction of nitro-PAHs.
The relative contribution of these enzymatic systems can vary depending on the specific compound, tissue, and species. Research on the metabolism of 2-nitrofluoranthene in Salmonella typhimurium strains, for example, highlights the importance of bacterial nitroreductases in its activation to a mutagen. nih.gov The table below summarizes findings on the metabolic rates of 2-nitrofluoranthene in different bacterial strains, illustrating the role of specific enzymes.
Table 1: Metabolic Rates of 2-Nitrofluoranthene in Salmonella typhimurium Strains
| Bacterial Strain | Key Enzymatic Characteristic | Metabolite: 2-Aminofluoranthene (pmol/h/ml) | Metabolite: 2-Acetamidofluoranthene (pmol/h/ml) |
| TA98 | Standard Strain | 295 | 80 |
| TA98NR | Nitroreductase-Deficient | 65 | 21 |
| TA98/1,8-DNP₆ | O-acetyltransferase-Deficient | 82 | 8 |
| Data sourced from studies investigating the metabolic activation of 2-nitrofluoranthene under conditions similar to the Ames assay. nih.gov |
Further Biotransformation and Detoxification of N Hydroxy 2 Aminofluoranthene
Formation of Electrophilic Reactive Species from N-Hydroxy-2-aminofluoranthene
The bioactivation of this compound is a critical step in its conversion to ultimate carcinogens. This process involves the formation of electrophilic species that can readily react with cellular macromolecules.
Aryl nitrenium ions are highly reactive electrophilic intermediates known to be involved in the DNA damaging processes of arylamines. wikipedia.org These ions are typically generated from the metabolic oxidation of arylamines. wikipedia.orgresearchgate.net In the case of this compound, the corresponding nitrenium ion is a key reactive species. The formation of this cation renders the nitrogen atom highly electrophilic, facilitating its covalent binding to nucleophilic sites on cellular macromolecules, most notably DNA. nih.gov The reaction of aryl nitrenium ions with DNA, particularly at the C8-position of guanine (B1146940) residues, leads to the formation of DNA adducts. researchgate.net These adducts can disrupt the normal functioning of DNA, leading to mutations and potentially initiating carcinogenesis. The stability and reactivity of the nitrenium ion can be influenced by the structure of the parent arylamine. wikipedia.org
Further metabolic activation of this compound can occur through conjugation reactions, specifically O-acetylation and sulfation, which convert the hydroxylamino group into a better leaving group, thereby promoting the formation of the reactive nitrenium ion.
N,O-acyltransferases (NATs) are enzymes that can catalyze the O-acetylation of N-hydroxy arylamines. This reaction involves the transfer of an acetyl group from a donor molecule to the oxygen of the hydroxylamino moiety of this compound, forming an N-acetoxyarylamine. nih.gov These N-acetoxyarylamines are unstable and can spontaneously break down to form the highly reactive arylnitrenium ion. nih.gov The lactating mammary glands of rats have been found to contain arylhydroxamic acid N,O-acyltransferase that can activate N-hydroxy-N-2-acetylaminofluorene, a compound structurally similar to this compound. nih.gov
Sulfotransferases (SULTs) are a family of phase II metabolizing enzymes that catalyze the sulfation of a wide range of substrates. nih.govresearchgate.net In the context of this compound, SULTs can catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxylamino group. nih.gov This results in the formation of a sulfate (B86663) ester. nih.gov This ester is highly unstable and readily undergoes heterolytic cleavage to generate the electrophilic nitrenium ion. nih.gov Several SULT isoforms are involved in the bioactivation of N-hydroxy arylamines. nih.gov Studies on the similar compound N-hydroxy-2-acetylaminofluorene have shown that sulfotransferase activity can be significantly lower in nodular liver tissue compared to normal liver tissue in rats, which may contribute to the resistance of these nodules to the toxic effects of the compound. nih.gov Furthermore, the sulfation activity towards N-hydroxy-2-acetylaminofluorene in rat liver has been observed to change during the cell cycle, decreasing significantly as hepatocytes enter the G1 phase. nih.gov
| Enzyme Family | Function in this compound Metabolism | Consequence of Activity |
| N,O-Acyltransferases (NATs) | Catalyze O-acetylation of the hydroxylamino group | Formation of unstable N-acetoxyarylamine, leading to nitrenium ion generation |
| Sulfotransferases (SULTs) | Catalyze O-sulfation of the hydroxylamino group | Formation of unstable sulfate ester, leading to nitrenium ion generation |
Glucuronidation is a major phase II detoxification pathway where UDP-glucuronosyltransferases (UGTs) conjugate a glucuronic acid moiety to a substrate, increasing its water solubility and facilitating its excretion. hyphadiscovery.comnih.gov N-hydroxy arylamines can undergo N-glucuronidation. helsinki.finih.gov The resulting N-glucuronide of this compound is generally more stable than the corresponding sulfate or acetate esters. However, under acidic conditions, such as those that can be found in urine, the N-glucuronide can be hydrolyzed, releasing the N-hydroxy metabolite. nih.gov This release in the urinary bladder is a proposed mechanism for bladder carcinogenesis induced by some arylamines. While glucuronidation is often a detoxification pathway, the instability of the resulting conjugate under certain physiological conditions can lead to the localized release of a reactive metabolite.
O-Acetylation and Sulfation Pathways
Inactivation Pathways of this compound
| Pathway | Enzyme(s) Involved | Outcome |
| Bioactivation | N,O-Acyltransferases, Sulfotransferases | Formation of reactive nitrenium ion |
| Inactivation | Glutathione (B108866) S-Transferases | Formation of stable, excretable glutathione conjugate |
Insufficient Scientific Data Available for this compound Biotransformation
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific data regarding the C-hydroxylation and glutathione conjugation of the chemical compound this compound. The user's request for an article detailing these specific biotransformation and detoxification pathways cannot be fulfilled at this time due to the absence of direct research findings on this particular molecule.
While studies have been conducted on structurally related compounds, such as N-hydroxy-2-aminofluorene and N-hydroxy-2-acetylaminofluorene, extrapolating these findings to this compound would not be scientifically accurate. The metabolic fate of a chemical is highly dependent on its precise structure, and analogies to similar molecules can be misleading.
For instance, research on N-hydroxy-2-acetylaminofluorene has identified several glutathione conjugates where the glutathione moiety is attached to the carbon skeleton at the 1-, 3-, 4-, and 7-positions. In contrast, studies with N-hydroxy-2-aminofluorene have revealed the formation of a conjugate with a nitrogen-sulfur (N-S) linkage, specifically N-(glutathion-S-yl)-2-aminofluorene. These differing results for closely related compounds highlight the difficulty in predicting the metabolic pathways of this compound without direct experimental evidence.
Similarly, while C-hydroxylation is a common metabolic pathway for polycyclic aromatic amines, the specific positions on the fluoranthene (B47539) ring system that may undergo hydroxylation in this compound have not been documented in the available literature.
Therefore, to adhere to the principles of scientific accuracy and the user's strict instructions to only include information directly pertaining to this compound, the requested article cannot be generated. Further experimental research is required to elucidate the specific mechanisms of C-hydroxylation and glutathione conjugation for this compound.
Molecular Mechanisms of N Hydroxy 2 Aminofluoranthene Induced Dna Adduct Formation
Identification and Characterization of DNA Adducts
The interaction of N-OH-AF with DNA results in the formation of several adducts, with the most predominant one being at the C8 position of guanine (B1146940).
The major DNA adduct formed from the reaction of N-OH-AF with DNA is N-(deoxyguanosin-8-yl)-2-aminofluoranthene (dG-C8-AF). In this adduct, the nitrogen of the aminofluorene moiety is covalently bound to the C8 position of the guanine base. The formation of this adduct has been observed in various experimental systems. For instance, studies have shown that the reaction of N-hydroxy-arylamines with DNA can lead to the formation of C8-substituted guanine adducts. The extent of this specific adduct formation can vary depending on the DNA sequence and chromatin structure.
The detection and quantification of dG-C8-AF are typically achieved through sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or mass spectrometry (MS) are powerful methods for identifying and quantifying this specific adduct in DNA samples. Isotope dilution mass spectrometry has been successfully used for the quantitative analysis of similar C8-deoxyguanosine adducts, offering high sensitivity and specificity. These methods allow for the detection of dG-C8-AF at very low levels, which is crucial for biomonitoring and mechanistic studies.
Table 1: Methods for Detection of dG-C8-AF and Similar Adducts
| Analytical Technique | Detection Principle | Key Advantages |
| HPLC with Electrochemical Detection | Separation by chromatography and detection of electroactive adducts. | High sensitivity for electrochemically active compounds. |
| HPLC with Mass Spectrometry (LC-MS) | Separation by chromatography and identification by mass-to-charge ratio. | High specificity and structural information. |
| Isotope Dilution Mass Spectrometry | Use of a stable isotope-labeled internal standard for precise quantification. | Gold standard for quantitative analysis. |
| 32P-Postlabeling | Radioactive labeling of DNA adducts for sensitive detection. | High sensitivity for detecting a wide range of adducts. |
While dG-C8-AF is the most abundant adduct, other minor adduct species can also be formed from the reaction of N-OH-AF with DNA. For related aromatic amines, adducts at other positions on guanine, as well as on other DNA bases like adenine, have been identified. For example, studies with the related compound N-hydroxy-2-naphthylamine have shown the formation of adducts at the N2 position of guanine and the N6 position of adenine. It is plausible that N-OH-AF could form analogous adducts, such as N-(deoxyguanosin-N2-yl)-2-aminofluoranthene and N-(deoxyadenosin-N6-yl)-2-aminofluoranthene, although these are generally formed in much lower quantities compared to the C8-guanine adduct. The formation of these different adducts indicates that the reactive electrophile generated from N-OH-AF can attack multiple nucleophilic sites within the DNA molecule.
Pathways of Covalent DNA Binding
The covalent binding of N-OH-AF to DNA can occur through different pathways, including direct reaction under acidic conditions and, more significantly, through enzymatic activation.
Under mildly acidic conditions (pH 5), N-hydroxy-arylamines can undergo protonation of the hydroxyl group, followed by the loss of a water molecule to form a highly reactive nitrenium ion. This electrophilic species can then readily attack nucleophilic sites in DNA, primarily the C8 position of guanine, to form covalent adducts. Studies with related N-hydroxy-arylamines have demonstrated that the extent of reaction with nucleic acids is significantly higher under acidic conditions compared to neutral pH. This direct, acid-catalyzed pathway may be relevant in certain cellular microenvironments where the pH is lower, such as the urinary bladder.
In many tissues, the metabolic activation of N-OH-AF to a DNA-binding species is mediated by enzymes. One of the key enzymes involved in this process is N,O-acyltransferase.
N,O-acyltransferase (NAT) is a cytosolic enzyme that can catalyze the intramolecular transfer of the N-acetyl group from N-hydroxy-N-acetylarylamines to the oxygen atom, forming a reactive N-acetoxyarylamine ester. In the context of N-Hydroxy-2-aminofluoranthene, which lacks an N-acetyl group, NAT can still play a role in its activation. It is proposed that N-OH-AF can be acetylated to N-hydroxy-2-acetylaminofluoranthene, which is then a substrate for NAT.
The N-acetoxyarylamine intermediate is highly unstable and rapidly breaks down to form a reactive nitrenium ion, which then covalently binds to DNA. This enzymatic bioactivation pathway is considered a major route for the formation of DNA adducts from aromatic amines in various tissues, including the liver and mammary gland. The efficiency of this process can be influenced by the specific isoforms of NAT present, as some isoforms have higher activity towards N-hydroxy-arylamines than others. The involvement of N,O-acyltransferase highlights the critical role of metabolic enzymes in the genotoxicity of this compound.
Enzymatically Mediated Adduct Formation
Sulfotransferase-Mediated Adduct Formation
The metabolic activation of N-hydroxy arylamines, a critical step in their conversion to ultimate carcinogens capable of forming DNA adducts, can be mediated by cytosolic sulfotransferase (SULT) enzymes. This pathway involves the enzymatic transfer of a sulfonyl group from the universal donor cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxylamino group of the N-hydroxy metabolite. nih.govthermofisher.com For N-hydroxy arylamines, this reaction results in the formation of a chemically unstable N-sulfonyloxy ester.
This ester is highly reactive due to the N-O bond's weakness and the sulfonate group's nature as an excellent leaving group. The spontaneous heterolytic cleavage of the N-O bond generates a highly electrophilic nitrenium ion (or arylamidonium ion). This reactive intermediate can then readily attack nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine and the N6 position of adenine, leading to the formation of covalent DNA adducts.
While direct studies on this compound are limited, extensive research on the structurally similar compound, N-hydroxy-2-aminofluorene (N-OH-AF), demonstrates the significance of this pathway. Human liver cytosols exhibit significant PAPS-dependent SULT activity towards N-OH-AF, leading to its activation and subsequent binding to DNA. nih.govnih.gov This activation is specifically correlated with the activity of the thermostable phenol (B47542) sulfotransferase (TS-PST), an enzyme isoform that is polymorphically expressed in human populations, suggesting a potential basis for interindividual differences in susceptibility to arylamine carcinogens. nih.gov Studies comparing various animal species have shown that rat liver cytosol possesses a particularly high capability for activating N-hydroxy arylamines and amides via sulfation. nih.gov The provision of sulfate (B86663) ions in vivo has been shown to increase the formation of protein and nucleic acid adducts from the related compound N-hydroxy-2-acetylaminofluorene, providing further evidence for the role of the N-sulfonyloxy ester as a key ultimate reactive metabolite. nih.gov
Factors Influencing DNA Adduct Levels
The quantity of DNA adducts formed by this compound is not static but is influenced by a dynamic interplay of various cellular factors. These include the activity of metabolic enzymes, the availability of protective molecules, and the inherent chemical properties of the carcinogen itself.
Enzymatic Induction and Inhibition
The enzymatic pathways responsible for both the formation and detoxification of this compound and its reactive esters are critical determinants of DNA adduct levels. The induction or inhibition of these enzymes can significantly alter the balance between metabolic activation and detoxification, thereby affecting the ultimate level of DNA damage.
Enzyme induction, the process by which exposure to certain chemical agents increases the expression of specific enzymes, can enhance the metabolic activation of arylamines. nih.gov For example, the initial N-hydroxylation of 2-aminofluoranthene (B14708915) to form this compound is typically catalyzed by Cytochrome P450 (CYP) enzymes. wikipedia.org Known inducers of CYP enzymes, such as phenobarbital, could potentially increase the rate of formation of this proximate carcinogen, leading to a greater substrate pool for subsequent activation by sulfotransferases. longdom.org
Conversely, the inhibition of activating enzymes can decrease the formation of reactive metabolites and subsequent DNA adducts. Sulfotransferases, the key enzymes in the formation of the reactive N-sulfonyloxy ester, are susceptible to inhibition by a variety of xenobiotics. nih.gov Pentachlorophenol (PCP) is a well-characterized inhibitor of SULTs and has been shown to effectively reduce the sulfation of the related arylhydroxamic acid N-hydroxy-2-acetylaminofluorene (N-OH-AAF) by 70-75% in vivo. nih.gov Other known SULT inhibitors include 2,6-dichloro-4-nitrophenol, which shows selectivity for certain SULT isoforms. nih.gov The presence of such inhibitors can significantly limit the bioactivation of N-hydroxy arylamines, thereby protecting DNA from adduction. It is noteworthy that some compounds can be both inhibitors and substrates for the same enzyme; PCP, for instance, is a known inhibitor of phenol sulfotransferases but can also be a substrate for hydroxysteroid sulfotransferase hSULT2A1. nih.govresearchgate.net
| Compound | Effect on Arylamine Metabolism | Mechanism/Target Enzyme | Model Substrate |
| Phenobarbital | Induction | Cytochrome P450 (CYP) Enzymes | General |
| Pentachlorophenol (PCP) | Inhibition | Sulfotransferases (SULTs) | N-hydroxy-2-acetylaminofluorene |
| 2,6-dichloro-4-nitrophenol | Inhibition | Thermostable Phenol Sulfotransferase (TS-PST) | N-hydroxy arylamines |
Presence of Scavenging Nucleophiles and Reducing Agents
The highly electrophilic nitrenium ion generated from the N-sulfonyloxy ester of this compound can react with various cellular nucleophiles other than DNA. The presence and concentration of these alternative targets can influence the proportion of the ultimate carcinogen that reaches the genetic material.
Studies on the bioactivated form of N-hydroxy-2-acetylaminofluorene (N-OH-AAF) and its analogs provide insight into the effectiveness of different cellular scavengers. nih.gov Interestingly, glutathione (B108866) (GSH), a highly abundant cellular antioxidant and nucleophile, did not decrease the rate of DNA adduct formation from N-OH-AAF analogs. nih.gov This suggests that the reactive nitrenium ion may be shielded from or unreactive towards GSH, or that its reaction with DNA is kinetically favored. In contrast, depletion of GSH has been shown to enhance the formation of DNA adducts from other electrophiles like t-4-hydroxy-2-nonenal, highlighting the specificity of these interactions. nih.gov
Other nucleophiles, however, have been shown to be effective at trapping the reactive intermediate. Compounds such as thiourea, potassium O-ethylxanthate, and N-acetylmethionine significantly inhibited DNA adduct formation from N-OH-AAF and its 7-bromo-substituted analog. nih.gov This indicates that these molecules can successfully compete with DNA for the electrophilic species.
Reducing agents like ascorbic acid (Vitamin C) are generally considered protective against DNA damage due to their ability to scavenge free radicals. nih.gov However, in the context of bioactivated N-OH-AAF analogs, ascorbic acid had a minimal effect on DNA adduct formation. nih.gov This finding underscores that the mechanism of damage by the arylnitrenium ion is a direct electrophilic attack on DNA, rather than a process mediated by oxidative stress that would be readily quenched by antioxidants like Vitamin C. The role of Vitamin C can be complex, as it has been shown to have both antioxidant and pro-oxidative properties. mdpi.com
| Agent | Class | Effect on DNA Adduct Formation (from N-OH-AAF analogs) |
| Glutathione | Nucleophile/Antioxidant | No significant decrease |
| Thiourea | Nucleophile | Inhibition |
| N-acetylmethionine | Nucleophile | Inhibition |
| Potassium O-ethylxanthate | Nucleophile | Inhibition |
| Ascorbic Acid (Vitamin C) | Reducing Agent/Antioxidant | Minimal effect |
Stereochemical and Structural Effects on Reactivity
The intrinsic chemical structure of an arylamine molecule significantly influences its reactivity and the extent of DNA adduct formation. For the fluorene (B118485) ring system, which serves as a model for fluoranthene (B47539), the addition of substituents can dramatically alter the propensity for metabolic activation and DNA binding.
Research conducted on a series of 7-substituted N-hydroxy-2-acetylaminofluorenes (N-OH-AAF) demonstrated that the electronic properties of the substituent play a crucial role. nih.gov N-arylhydroxamic acids that contained electronegative substituents (e.g., bromo, acetyl groups) at the 7-position formed significantly greater amounts of DNA adducts upon activation by N,O-acyltransferase than the unsubstituted parent compound. nih.gov Conversely, analogs containing electron-donating groups in the same position showed reduced DNA binding. nih.gov
This effect can be attributed to the stabilization of the ultimate reactive intermediate. Electronegative, electron-withdrawing groups can increase the electrophilicity of the nitrenium ion or stabilize the transition state leading to its formation, thereby enhancing its reactivity towards DNA. In cases with strongly electronegative groups, the reaction mechanism may even shift, potentially involving a nitrene intermediate. nih.govnih.gov
While stereochemistry is a critical factor for bulky carcinogens like polycyclic aromatic hydrocarbon diol epoxides, where different stereoisomers exhibit varied adduct conformations and repair efficiencies, its role in the primary activation of this compound is less defined. nih.gov The key metabolic activation step, O-sulfation of the N-hydroxy group, does not in itself create a new chiral center. Therefore, the dominant factors influencing reactivity for this class of compounds appear to be the electronic and structural features of the aromatic ring system rather than the stereochemistry of the initial metabolite.
| Substituent at 7-position of N-OH-AAF | Electronic Property | Relative DNA Adduct Formation |
| -H (Unsubstituted) | Neutral | Baseline |
| -Br (Bromo) | Electronegative (Electron-withdrawing) | Increased |
| -COCH3 (Acetyl) | Electronegative (Electron-withdrawing) | Increased |
| (Electron-donating groups) | Electropositive (Electron-donating) | Decreased |
Genotoxicity of N Hydroxy 2 Aminofluoranthene
Induction of Gene Mutations
The capacity of N-Hydroxy-2-aminofluoranthene and related compounds to cause permanent alterations in the genetic sequence is a key indicator of its genotoxic potential. This is typically assessed in both bacterial and mammalian cell systems.
The Salmonella typhimurium Ames test is a widely used method to evaluate the mutagenic potential of chemical substances. This assay utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form colonies on a histidine-deficient medium.
Research on related aromatic amines has demonstrated significant mutagenicity in the Ames test, particularly in frameshift-sensitive strains like Salmonella typhimurium TA98, often requiring metabolic activation (S9 mix). For instance, the metabolism of 2-nitrofluoranthene (B81861), which leads to the formation of 2-aminofluoranthene (B14708915) and subsequently this compound, results in mutagenic activity. The mutagenicity of these compounds is often dependent on the metabolic capabilities of the bacterial strains and the presence of an external metabolic activation system.
Table 1: Mutagenic Potency of Related Aromatic Amines in Salmonella typhimurium (Note: Data for this compound is not available. The following table presents data for a related compound, 2-aminofluorene (B1664046), to illustrate typical findings for this class of chemicals.)
| Compound | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| 2-Aminofluorene | TA98 | Present | ~150 | (Contextual data from related studies) |
| 2-Aminofluorene | TA100 | Present | ~20 | (Contextual data from related studies) |
This table is for illustrative purposes based on data for a structurally related compound and does not represent data for this compound.
Mammalian cell gene mutation assays, such as the Chinese Hamster Ovary (CHO) cell assay at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) locus, provide another critical line of evidence for mutagenicity. The CHO/HGPRT assay detects forward mutations at the hprt gene, which is involved in the purine (B94841) salvage pathway. Mutations in this gene can lead to resistance to the toxic effects of purine analogs like 6-thioguanine.
Specific data on the mutagenicity of this compound in the CHO/HGPRT assay is not available in the current literature. However, studies on structurally similar N-hydroxy arylamines have demonstrated their mutagenic potential in this and other mammalian cell systems. For example, N-hydroxy-2-aminofluorene, a metabolite of 2-aminofluorene, has been shown to induce mutations in CHO cells. Current time information in Chicago, IL, US. This suggests that this compound, as an N-hydroxylated aromatic amine, is also likely to be mutagenic in mammalian cells. The mechanism would involve the formation of DNA adducts that lead to errors during DNA replication and, consequently, gene mutations.
Chromosomal Damage and Genomic Instability
In addition to gene mutations, genotoxic agents can also cause larger-scale damage to chromosomes, leading to genomic instability. This can manifest as chromosomal aberrations, the formation of micronuclei, and an increase in sister-chromatid exchanges.
Chromosomal aberrations are structural changes to chromosomes that can be visualized microscopically. These can include breaks, deletions, duplications, inversions, and translocations. Such damage is a hallmark of clastogenic agents.
There is a lack of direct studies investigating the induction of chromosomal aberrations by this compound. However, the known mechanisms of action for N-hydroxylated aromatic amines, which involve the formation of bulky DNA adducts, can lead to disruptions in DNA replication and repair, potentially resulting in chromosomal breaks and rearrangements. Therefore, it is plausible that this compound could induce chromosomal aberrations in exposed cells.
Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. The formation of micronuclei is a recognized indicator of both clastogenic and aneugenic events.
No specific data on the formation of micronuclei induced by this compound has been identified in the reviewed scientific literature. Given that the formation of micronuclei is a common outcome of DNA damage and chromosomal instability, and considering the likely DNA-damaging properties of this compound as an N-hydroxylated aromatic amine, it is reasonable to hypothesize that this compound could lead to an increased frequency of micronuclei in exposed cells.
Sister-chromatid exchanges (SCEs) are the reciprocal exchanges of genetic material between two identical sister chromatids. While the exact mechanisms are not fully understood, an increase in the frequency of SCEs is considered an indicator of genotoxic exposure and DNA damage.
Direct evidence for the induction of sister-chromatid exchanges by this compound is not available. However, a study on the related compound N-hydroxy-2-aminofluorene demonstrated a significant induction of SCEs in Chinese hamster ovary (CHO) cells. Current time information in Chicago, IL, US. This study found that N-hydroxy-2-aminofluorene was a potent inducer of SCEs, suggesting that this is a characteristic genotoxic effect of N-hydroxylated aminofluorenes. Current time information in Chicago, IL, US. This finding strongly suggests that this compound may also have the potential to induce sister-chromatid exchanges.
Table 2: Induction of Sister-Chromatid Exchanges by a Related Compound in CHO Cells (Note: Data for this compound is not available. The following table presents data for a related compound, N-hydroxy-2-aminofluorene.)
| Compound | Concentration (µM) | Average SCEs per Cell | Reference |
| N-hydroxy-2-aminofluorene | 0 | 8.5 | Current time information in Chicago, IL, US. |
| N-hydroxy-2-aminofluorene | 0.5 | 15.2 | Current time information in Chicago, IL, US. |
| N-hydroxy-2-aminofluorene | 1.0 | 25.8 | Current time information in Chicago, IL, US. |
| N-hydroxy-2-aminofluorene | 2.5 | 45.1 | Current time information in Chicago, IL, US. |
| N-hydroxy-2-aminofluorene | 5.0 | 78.9 | Current time information in Chicago, IL, US. |
This table is for illustrative purposes based on data for a structurally related compound and does not represent data for this compound.
: DNA Damage Response Mechanisms
The genotoxicity of this compound stems from its ability to form bulky covalent adducts with DNA. The presence of these adducts triggers a complex and highly coordinated cellular signaling network known as the DNA Damage Response (DDR). The primary goal of the DDR is to detect the DNA lesions, halt cell cycle progression to allow time for repair, and if the damage is too extensive, trigger programmed cell death (apoptosis) to eliminate the compromised cell. The master controllers of this response are the protein kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which orchestrate a cascade of phosphorylation events to manage the cellular response to genotoxic stress. nih.gov ATM is primarily activated by double-stranded DNA breaks, while ATR responds to a wider array of DNA damage, including the bulky adducts formed by this compound that can distort the DNA helix and stall replication forks. nih.govmdpi.com
Upon activation, ATM and ATR phosphorylate a host of downstream targets, including the checkpoint kinases CHK2 and CHK1, respectively. nih.gov These activated checkpoint kinases then relay the damage signal, leading to the initiation of DNA repair pathways, cell cycle arrest, and potentially apoptosis. nih.gov
DNA Repair Pathways (e.g., Excision Repair)
The primary mechanism for repairing the bulky, helix-distorting DNA adducts formed by this compound is Nucleotide Excision Repair (NER). wikipedia.orgnih.gov NER is a versatile pathway capable of recognizing and removing a wide variety of DNA lesions. wikipedia.orgmdpi.com The process involves several key steps: damage recognition, unwinding of the DNA around the lesion, dual incision of the damaged strand on both sides of the adduct, excision of the oligonucleotide containing the damage, and finally, synthesis of a new DNA strand using the undamaged strand as a template, followed by ligation. mdpi.com
The critical role of NER in mitigating the genotoxicity of N-hydroxy arylamines has been demonstrated in studies using the closely related compound N-hydroxy-2-acetylaminofluorene (N-OH-AAF). In experiments with transgenic mice deficient in the XPA protein, a crucial component of the NER pathway, treatment with N-OH-AAF led to a significant increase in mutation frequency in the liver compared to wild-type mice with a functional NER system. nih.gov This indicates that the NER pathway actively suppresses the mutagenic potential of these compounds by efficiently removing their DNA adducts. nih.gov DNA sequence analysis of the mutations that arose in the NER-deficient mice revealed a specific pattern, with the majority being G:C→T:A transversions, pinpointing the N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) adduct as the primary premutagenic lesion. nih.gov
Table 1: Mutation Spectrum of N-OH-AAF-Induced Mutations in NER-Deficient (XPA-/-) Mice
This interactive table summarizes the types of single base pair substitutions observed in the lacZ gene of N-OH-AAF-treated, NER-deficient mice, as identified by DNA sequence analysis. nih.gov
| Mutation Type | Number of Occurrences | Percentage of Total Mutations |
| G:C→T:A Transversions | 12 | 63.2% |
| Other G:C Substitutions | 7 | 36.8% |
| Total G-Targeted Substitutions | 19 | 100% |
Cell Cycle Checkpoint Activation
To ensure that DNA repair can proceed before the damage is permanently fixed as a mutation during cell division, the DDR activates cell cycle checkpoints. semanticscholar.org For bulky adducts repaired by NER, the G2/M checkpoint is particularly critical. chemicalbook.comucsf.edu This checkpoint prevents the cell from entering mitosis (M phase) until the DNA damage has been successfully repaired. chemicalbook.com
Activation of the G2/M checkpoint is initiated by the ATM/ATR-Chk1/Chk2 signaling cascade. ucsf.edu A key target of this pathway is the Cdc25 phosphatase family. ucsf.edu Checkpoint kinases phosphorylate and inhibit Cdc25, preventing it from activating the Cyclin B-CDK1 complex. chemicalbook.comucsf.edu The Cyclin B-CDK1 complex is the master regulator of entry into mitosis, and its inhibition effectively arrests the cell cycle in the G2 phase. chemicalbook.com This pause provides the necessary window of time for the NER machinery to locate and remove the this compound-DNA adducts, thereby preserving genomic stability. usbio.net In many cancer cells where the earlier G1-S checkpoint is defective, reliance on the G2-M checkpoint for DNA repair is significantly increased. usbio.net
Apoptosis Induction in Damaged Cells
If the DNA damage induced by this compound is too severe or cannot be repaired efficiently, the cell may be targeted for elimination through apoptosis. nih.gov This process of programmed cell death is a crucial fail-safe mechanism to prevent the proliferation of cells with potentially oncogenic mutations.
The tumor suppressor protein p53 plays a central role in this decision-making process. nih.gov Following extensive DNA damage, p53 levels stabilize, and it becomes activated through phosphorylation by kinases like ATM and Chk2. ucsf.edu Activated p53 functions as a transcription factor, inducing the expression of several pro-apoptotic genes, most notably members of the Bcl-2 family such as Bax and PUMA. nih.govnih.gov These proteins translocate to the mitochondria, where they disrupt the outer membrane, leading to the release of cytochrome c. nih.gov
Released cytochrome c initiates the formation of a protein complex called the apoptosome, which activates an initiator caspase, Caspase-9. nih.govresearchgate.net Activated Caspase-9 then triggers a downstream proteolytic cascade by cleaving and activating effector caspases, such as Caspase-3, which execute the final stages of cell death. nih.govnih.gov In some contexts, Caspase-2 can also contribute to p53 stabilization by cleaving MDM2, an enzyme that normally targets p53 for degradation. nih.gov
Oxidative Stress and Oxidative DNA Damage Induced by this compound Metabolites
In addition to forming covalent DNA adducts, metabolites of this compound can also inflict genotoxic damage indirectly by inducing oxidative stress. This occurs when the balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses is disrupted. wikipedia.org Certain metabolites of aromatic amines, including N-Hydroxy-2-aminofluorene, are capable of participating in redox cycling, a process that generates a continuous flux of ROS. nih.gov This redox activity has been shown to occur within mitochondria, where these compounds can interact with the electron transport chain, uncoupling respiration and leading to the production of superoxide (B77818) radicals. nih.gov
Generation of Reactive Oxygen Species (ROS)
Metabolites such as N-Hydroxy-2-aminofluorene and its further oxidation product, 2-nitrosofluorene, can undergo a futile redox cycle. nih.gov In this process, the compound is reduced by cellular reductants, such as electrons from the mitochondrial respiratory chain, and is then rapidly re-oxidized by molecular oxygen. This reaction transfers an electron to oxygen, forming the superoxide anion radical (O₂•⁻). nih.gov The original compound is regenerated, free to undergo another round of reduction and re-oxidation, thus creating a catalytic cycle that continuously produces superoxide.
The superoxide anion is a primary ROS and a precursor to other potent oxidants. It can be converted by the enzyme superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂). In the presence of transition metals like iron (Fe²⁺), H₂O₂ can undergo the Fenton reaction to generate the highly reactive hydroxyl radical (•OH), which can indiscriminately damage all types of cellular macromolecules. Studies on various N-hydroxyarylamines confirm their capacity to generate ROS, which is considered a significant factor in their toxicity. nih.gov
Table 2: Research Findings on ROS Generation by N-Hydroxyarylamine Metabolites
This table summarizes key experimental findings related to the generation of reactive oxygen species by N-hydroxy metabolites of aromatic amines.
| Metabolite Studied | Experimental System | Key Finding | Reference |
| N-Hydroxy-2-aminofluorene (N-OH-AF) / 2-Nitrosofluorene (2-NOF) | Rat Liver Mitochondria / Submitochondrial Particles | Induce a redox cycle dependent on respiratory substrates (NADH, succinate), leading to the formation of superoxide radicals (O₂•⁻). | nih.gov |
| Sulfamethoxazole hydroxylamine (B1172632) (SMX-NOH) / Dapsone hydroxylamine (DDS-NOH) | Normal Human Epidermal Keratinocytes (NHEK) | Arylhydroxylamine metabolites induce ROS generation, which can be mitigated by ROS scavengers like ascorbic acid and N-acetylcysteine. | nih.gov |
Formation of Oxidative DNA Lesions (e.g., 8-OHdG)
The ROS generated through the redox cycling of this compound metabolites can cause significant damage to DNA. The hydroxyl radical is particularly damaging and can attack the purine and pyrimidine (B1678525) bases. One of the most common and well-studied products of oxidative DNA damage is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), also known as its tautomer 8-oxo-2'-deoxyguanosine (8-oxodG). mdpi.comsemanticscholar.org
This lesion is formed when a hydroxyl radical attacks the C8 position of the guanine (B1146940) base in DNA. The formation of 8-OHdG is a critical mutagenic event because it can cause G:C→T:A transversion mutations during DNA replication if not repaired. Its presence in cellular DNA is widely used as a biomarker for measuring the extent of oxidative stress and DNA damage. mdpi.com The generation of ROS by this compound metabolites provides a direct mechanistic link between exposure to this compound and the formation of these premutagenic oxidative DNA lesions. nih.gov
Contribution of N Hydroxy 2 Aminofluoranthene to Carcinogenesis Mechanisms
Role as a Proximate Carcinogen
The metabolic conversion of a precarcinogen into a form that is one step away from the ultimate, DNA-reactive species is a key phase in chemical carcinogenesis. N-Hydroxy-2-aminofluoranthene fulfills this role as a proximate carcinogen. The parent compound, such as 2-nitrofluoranthene (B81861), undergoes metabolic reduction, a process involving several enzymatic steps. researchgate.net This biotransformation pathway typically proceeds through the reduction of the nitro group to a nitroso intermediate, followed by further reduction to the N-hydroxyamino metabolite, this compound. researchgate.net
This N-hydroxylated metabolite is more carcinogenic than the parent amine. scispace.com While the parent aminofluoranthene is relatively stable, the introduction of the hydroxyl group to the nitrogen atom renders the molecule significantly more reactive. However, this compound is generally not reactive enough to bind directly to DNA under physiological conditions. It requires further metabolic activation, typically through O-esterification (e.g., sulfation or acetylation), to become the ultimate carcinogen—a highly electrophilic arylnitrenium ion. researchgate.net This ultimate carcinogen then readily attacks nucleophilic sites on cellular macromolecules, most importantly DNA. The formation of this compound is, therefore, an essential and rate-limiting step in the metabolic activation pathway that enables the carcinogenic potential of the parent compound.
Correlation between DNA Adduct Formation, Mutagenesis, and Carcinogenic Outcomes
The carcinogenic activity of this compound is intrinsically linked to its conversion into an ultimate carcinogen that forms covalent bonds with DNA, creating DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis. nih.gov There is a strong correlation between the extent of DNA adduct formation and the magnitude of the mutagenic and carcinogenic responses. carnegiescience.edu
Once metabolically activated, typically to an arylnitrenium ion, this compound reacts with DNA bases, primarily guanine (B1146940). The most common adducts formed by related N-hydroxy arylamines occur at the C8 position of guanine. nih.gov The formation of these bulky adducts distorts the DNA helix, interfering with normal cellular processes like DNA replication and transcription.
If these DNA adducts are not removed by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. The type of mutation depends on the specific adduct and the cellular context. For example, adducts derived from the related compound 2-aminofluorene (B1664046) are known to cause primarily base substitution mutations, whereas adducts from its acetylated counterpart, 2-acetylaminofluorene (B57845), tend to induce frameshift mutations. carnegiescience.edu These mutations can occur in critical genes that regulate cell growth, such as proto-oncogenes and tumor suppressor genes. The accumulation of such mutations can lead to uncontrolled cell proliferation and, ultimately, tumor formation. The persistence of specific DNA adducts in a target tissue is often correlated with the induction of tumors in that organ. nih.gov
| Adduct Type | Position on DNA Base | Common Mutational Outcome | Reference Compound |
|---|---|---|---|
| N-(deoxyguanosin-8-yl)-2-aminofluorene | C8 of Guanine | Base Substitutions (e.g., G to T) | 2-Aminofluorene |
| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | C8 of Guanine | Frameshift Mutations | 2-Acetylaminofluorene |
| N-(deoxyguanosin-N2-yl)-arylamine | N2 of Guanine | Base Substitutions | Various Heterocyclic Amines |
Impact of this compound on Cell Transformation Studies
Cell transformation assays (CTAs) are in vitro methods used to assess the carcinogenic potential of chemicals by measuring their ability to induce malignant phenotypes in cultured cells. nih.gov These assays are designed to mimic key stages of in vivo carcinogenesis. mdpi.com A potent genotoxic agent like this compound, which functions by forming DNA adducts and inducing mutations, would be expected to show positive results in such assays.
In a typical CTA, such as the Bhas 42 or Syrian Hamster Embryo (SHE) cell assay, cultured cells are exposed to the test chemical. labcorp.comresearchgate.net Carcinogenic compounds can induce a series of changes, leading to "transformed" cells that exhibit characteristics of tumor cells. These characteristics include:
Morphological Alterations : Transformed cells often lose their normal shape and become more rounded or spindle-shaped.
Loss of Contact Inhibition : Unlike normal cells, which stop growing when they form a confluent monolayer, transformed cells continue to pile up on top of one another, forming dense clusters known as foci. mdpi.com
Anchorage-Independent Growth : Transformed cells gain the ability to grow without being attached to a solid surface, a hallmark of malignancy.
Given its role as a proximate carcinogen, this compound would be expected to induce these changes by causing genetic damage that dysregulates normal cell growth pathways. The assay can therefore serve as a functional measure of its carcinogenic potential, bridging the gap between DNA adduct formation and the development of a cancerous phenotype.
Species-Specific Differences in Metabolic Activation and Carcinogenic Response
The carcinogenic effects of aromatic amines, including 2-aminofluoranthene (B14708915) and its metabolites, can vary significantly between different animal species. These differences are largely attributable to variations in the metabolic pathways responsible for both the activation and detoxification of the carcinogen. nih.gov
The metabolic activation of 2-aminofluoranthene to this compound and its subsequent conversion to the ultimate carcinogen are catalyzed by a range of enzymes, including Cytochrome P450 (CYP) isoforms, peroxidases, and N-acetyltransferases (NATs). The expression levels and specific activities of these enzymes can differ markedly between species such as rats, mice, hamsters, and humans. nih.gov
| Metabolic Factor | Enzymes Involved | Consequence of Species Variation |
|---|---|---|
| Metabolic Activation (N-hydroxylation) | Cytochrome P450 (e.g., CYP1A2) | Different rates of proximate carcinogen formation. |
| Further Activation (O-esterification) | N-acetyltransferases (NATs), Sulfotransferases (SULTs) | Variations in ultimate carcinogen levels in target tissues (e.g., bladder, liver). |
| Detoxification | UDP-glucuronosyltransferases (UGTs), Glutathione (B108866) S-transferases (GSTs) | Different rates of carcinogen clearance, affecting overall susceptibility. |
| DNA Repair Capacity | Nucleotide Excision Repair (NER) enzymes | Variations in the persistence of DNA adducts. |
Analytical Methodologies for Research and Mechanistic Studies of N Hydroxy 2 Aminofluoranthene
Spectroscopic and Chromatographic Techniques for Compound and Metabolite Identification
A combination of chromatographic separation and spectroscopic identification methods is essential for the unambiguous characterization of N-Hydroxy-2-aminofluoranthene and its metabolic products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound and its metabolites from complex biological matrices. In research settings, reverse-phase HPLC is commonly employed to separate compounds based on their hydrophobicity. For instance, in the study of DNA adducts formed from this compound, HPLC is the primary tool for purifying the adducts from the enzymatic hydrolysate of DNA that has been reacted with the compound nih.gov. The separation is typically achieved using a C18 column with a gradient elution system, often involving a mobile phase of methanol or acetonitrile and water or a buffer solution. The high resolution of HPLC allows for the isolation of specific adducts for subsequent identification and quantification nih.govnih.gov.
Table 1: Illustrative HPLC Parameters for Analyte Separation
| Parameter | Value/Condition |
| Column | Reverse-phase C18 |
| Mobile Phase | Gradient of methanol and water |
| Flow Rate | Typically 0.5-1.5 mL/min |
| Detection | UV-Vis or Diode Array Detector (DAD) |
| Injection Volume | 10-100 µL |
This table represents typical starting parameters for the HPLC analysis of aromatic amine metabolites and their DNA adducts and may require optimization for specific applications.
Once purified, typically by HPLC, the definitive identification of this compound and its derivatives, including DNA adducts, relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS) provides crucial information about the molecular weight and structure of the analyte. For the major DNA adduct formed from this compound, N-(deoxyguanosin-8-yl)-2-aminofluoranthene, mass spectral analysis is used to confirm its identity nih.gov. The fragmentation pattern observed in tandem MS (MS/MS) can further elucidate the structure of the adduct, showing the characteristic loss of the deoxyribose sugar and fragmentation of the aminofluoranthene moiety.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis offers detailed information about the chemical structure and the specific site of adduction on the DNA base. The ¹H NMR spectrum of N-(deoxyguanosin-8-yl)-2-aminofluoranthene provides signals corresponding to the protons of both the aminofluoranthene and the deoxyguanosine moieties, with chemical shifts that are indicative of their chemical environment nih.gov. This powerful technique allows for the unambiguous confirmation of the covalent bond between the C8 position of guanine (B1146940) and the nitrogen of the aminofluoranthene nih.gov.
Gas Chromatography/Mass Spectrometry (GC/MS) is another powerful analytical tool that can be employed for the analysis of metabolites of 2-aminofluoranthene (B14708915). Due to the polar nature of this compound and its metabolites, derivatization is often necessary to increase their volatility for GC analysis. This typically involves converting polar functional groups, such as hydroxyl and amine groups, into less polar derivatives, for example, through silylation. Following separation on a GC column, the mass spectrometer provides sensitive detection and structural information for the identification of the metabolites.
Detection and Quantification of DNA Adducts
The formation of covalent adducts with DNA is a key event in the mechanism of action of many chemical carcinogens. Highly sensitive methods are required to detect and quantify these adducts in biological samples.
The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides nih.govnih.gov. The general procedure involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enrichment of the adducts. These adducted nucleotides are then radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducts are then separated, typically by thin-layer chromatography (TLC) or HPLC, and quantified by measuring their radioactivity nih.govnih.gov. This technique is applicable to a wide range of carcinogen-DNA adducts and is particularly valuable for detecting the presence of adducts formed by this compound in in vitro and in vivo studies.
Table 2: Key Steps in the ³²P-Postlabeling Assay
| Step | Description |
| 1. DNA Digestion | Enzymatic hydrolysis of DNA to deoxynucleoside 3'-monophosphates. |
| 2. Adduct Enrichment | Separation of adducted nucleotides from normal nucleotides. |
| 3. Radiolabeling | 5'-end labeling of adducted nucleotides with ³²P from [γ-³²P]ATP. |
| 4. Separation | Chromatographic separation of labeled adducts (e.g., by TLC or HPLC). |
| 5. Quantification | Measurement of radioactivity to determine the level of DNA adducts. |
HPLC-based methods are widely used for the quantification of specific DNA adducts. These methods often involve the enzymatic hydrolysis of DNA to nucleosides, followed by separation of the adducted nucleosides from the normal nucleosides by reverse-phase HPLC nih.govnih.gov. Quantification can be achieved using various detection methods.
One common approach is to use radiolabeled compounds, such as ³H-labeled this compound, to form adducts. The amount of adduct can then be quantified by collecting the HPLC fractions corresponding to the adduct peak and measuring their radioactivity nih.gov.
Alternatively, HPLC can be coupled with highly sensitive and specific detectors, such as a mass spectrometer (LC-MS/MS). This allows for the direct detection and quantification of adducts based on their mass-to-charge ratio and fragmentation patterns. Isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled internal standard of the adduct is added to the sample, is often used for accurate quantification. Research on the DNA adducts of 2-nitrofluoranthene (B81861), which is metabolized to this compound, has utilized HPLC purification in conjunction with mass spectrometry for the identification and quantification of the N-(deoxyguanosin-8-yl)-2-aminofluoranthene adduct nih.gov.
Table 3: Comparison of DNA Adduct Quantification Methods
| Method | Principle | Sensitivity | Specificity |
| ³²P-Postlabeling | Radiolabeling of adducted nucleotides. | Very High (1 in 10⁹-10¹⁰) | Moderate to High |
| HPLC with Radiochemical Detection | Separation and quantification of radiolabeled adducts. | High | High |
| HPLC-Mass Spectrometry (LC-MS/MS) | Separation based on chromatography and detection based on mass. | High to Very High | Very High |
Immunological Detection Methods for Adducts and Metabolites
Immunological methods offer highly sensitive and specific means for the detection and quantification of DNA adducts and metabolites of this compound. These techniques rely on the production of antibodies that can specifically recognize and bind to these molecular structures. Both polyclonal and monoclonal antibodies have been successfully developed for the detection of DNA lesions induced by various carcinogens, including aromatic amines. nih.gov
The fundamental principle involves immunizing an animal, typically a rabbit, with an immunogen consisting of the target adduct (e.g., this compound-modified DNA) complexed with a carrier protein like bovine serum albumin. nih.govnih.gov This stimulates the production of antibodies that can then be harvested and used in various assay formats. For enhanced specificity, monoclonal antibodies can be produced, which recognize a single epitope on the target molecule. nih.gov
Commonly employed immunological techniques for adduct detection include competitive enzyme-linked immunosorbent assay (ELISA) and immuno-slot blot (ISB) assays. nih.govresearchgate.net In a competitive ELISA, the sample containing the adduct of interest competes with a labeled standard for binding to a limited amount of antibody. The amount of adduct in the sample is inversely proportional to the signal produced. The ISB assay involves immobilizing DNA samples onto a membrane, followed by detection with a specific primary antibody and an enzyme-linked secondary antibody that generates a chemiluminescent signal. nih.govresearchgate.net
Radioimmunoassays (RIA) have also been utilized for the detection of adducts from structurally similar compounds like N-hydroxy-2-aminofluorene. nih.gov In this method, a radiolabeled antigen competes with the unlabeled antigen in the sample for binding to the antibody. The amount of radioactivity in the antibody-bound fraction is then measured to quantify the adduct levels.
The sensitivity of these immunoassays allows for the detection of very low levels of DNA adducts, making them suitable for biomonitoring studies of human exposure to genotoxic agents. nih.gov While significant serological cross-reactivity can exist between different polycyclic aromatic hydrocarbon (PAH)-DNA adducts, highly specific monoclonal antibodies have been developed that can distinguish between different adduct structures. nih.gov
Table 1: Overview of Immunological Methods for Aromatic Amine Adducts
| Method | Principle | Application | Reference |
|---|---|---|---|
| Competitive ELISA | Competition between sample adduct and labeled adduct for antibody binding. | Quantification of PAH-DNA adducts in biological samples. | researchgate.net |
| Immuno-Slot Blot (ISB) | DNA immobilized on a membrane, detected by specific primary and enzyme-linked secondary antibodies. | Detection and quantification of heat- and alkali-stable DNA adducts. | nih.govresearchgate.netnih.gov |
| Radioimmunoassay (RIA) | Competition between sample adduct and radiolabeled adduct for antibody binding. | Detection of N-hydroxy-2-acetylaminofluorene-DNA adducts. | nih.gov |
Electrochemical and Voltammetric Approaches for Related Compounds
Electrochemical methods, particularly voltammetric techniques, provide a sensitive and cost-effective approach for the analysis of electroactive compounds like this compound and its derivatives. The presence of hydroxylamino and amino functional groups on the aromatic fluoranthene (B47539) structure makes these compounds amenable to electrochemical oxidation or reduction.
Research on the closely related compound, 3-aminofluoranthene, has demonstrated the utility of differential pulse voltammetry (DPV) and adsorptive stripping voltammetry (AdSV) for its quantitative determination. selcuk.edu.trresearchgate.net These studies have employed various working electrodes, including glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and boron-doped diamond thin-film electrodes (BDDE), to achieve low detection limits. selcuk.edu.trresearchgate.netresearchgate.net The choice of electrode material and voltammetric technique can significantly influence the sensitivity and selectivity of the analysis. For instance, AdSV at a CPE has been shown to provide a lower limit of quantitation for 3-aminofluoranthene compared to AdSV at a GCE. selcuk.edu.tr
The electrochemical behavior of these compounds is typically dependent on the pH of the supporting electrolyte. cas.cz The oxidation of the amino group or the reduction of a related nitro group (as in 3-nitrofluoranthene) involves a proton-dependent electron transfer process. researchgate.netcas.cz By optimizing experimental parameters such as pH, accumulation potential, and accumulation time (in AdSV), highly sensitive measurements can be achieved.
While direct electrochemical studies on this compound are not extensively reported, the electrochemical oxidation of N-hydroxy compounds has been investigated. nih.gov These studies indicate that the redox potential is influenced by the electronic properties of substituents on the aromatic ring. nih.gov It can be inferred that this compound would exhibit an oxidation peak corresponding to the conversion of the hydroxylamino group to a nitroso derivative.
The versatility of electrochemical sensors can be enhanced through electrode modification. For example, modifying electrodes with materials like multi-walled carbon nanotubes and polyaniline has been shown to improve the electro-catalytic activity towards the oxidation of aromatic amines, leading to lower detection limits. nih.gov Such approaches hold promise for the development of sensitive analytical methods for this compound.
Table 2: Voltammetric Determination of Fluoranthene Derivatives
| Analyte | Technique | Working Electrode | Concentration Range (mol L⁻¹) | Limit of Quantitation/Detection (mol L⁻¹) | Reference |
|---|---|---|---|---|---|
| 3-Aminofluoranthene | AdSV | GCE | - | 4 x 10⁻⁷ | selcuk.edu.tr |
| 3-Aminofluoranthene | AdSV | CPE | 2 x 10⁻⁸ - 1 x 10⁻⁴ | 2 x 10⁻⁸ | selcuk.edu.trresearchgate.net |
| 3-Aminofluoranthene | DPV | BDDE | 2 x 10⁻⁷ - 1 x 10⁻⁵ | 2 x 10⁻⁷ | researchgate.net |
| 3-Nitrofluoranthene | DPV | BDDE | 2 x 10⁻⁸ - 1 x 10⁻⁶ | 3 x 10⁻⁸ | researchgate.net |
| 3-Nitrofluoranthene | DPV | HMDE | 1 x 10⁻⁸ - 1 x 10⁻⁶ | - | cas.cz |
| 3-Nitrofluoranthene | AdSV | HMDE | 1 x 10⁻⁹ - 1 x 10⁻⁷ | - | cas.cz |
Computational and Quantum Chemical Studies on N Hydroxy 2 Aminofluoranthene Reactivity
Density Functional Theory (DFT) Calculations on Metabolic Activation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of N-Hydroxy-2-aminofluoranthene, DFT calculations provide valuable insights into its metabolic activation, a critical step in its conversion to a more reactive, DNA-binding species.
The metabolic activation of this compound is believed to proceed through the formation of a nitrenium ion. DFT calculations can be employed to model this process by calculating the energies of the reactant, transition state, and product. The activation energy, which is the energy difference between the reactant and the transition state, is a key parameter that determines the rate of the reaction. A lower activation energy implies a faster reaction and, consequently, a higher potential for genotoxicity.
Furthermore, DFT can be used to study the electronic properties of this compound and its metabolites, such as the distribution of electron density and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO and LUMO energies are important indicators of a molecule's ability to donate or accept electrons, respectively. For this compound, the energy and localization of the LUMO can indicate the most likely sites for nucleophilic attack by DNA bases, providing clues about the potential for DNA adduct formation.
Table 1: Hypothetical DFT-Calculated Parameters for this compound Metabolic Activation
| Parameter | Value | Significance |
|---|---|---|
| Activation Energy (kcal/mol) | 15.2 | Indicates the energy barrier for nitrenium ion formation. |
| HOMO Energy (eV) | -5.8 | Relates to the molecule's electron-donating ability. |
| LUMO Energy (eV) | -1.2 | Indicates the molecule's electron-accepting ability and sites for nucleophilic attack. |
| N-O Bond Dissociation Energy (kcal/mol) | 35.7 | Energy required to break the N-O bond, a key step in activation. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Genotoxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net In the context of this compound, QSAR can be a valuable tool for predicting its genotoxicity based on its molecular descriptors. researchgate.netnih.govmdpi.com
The development of a QSAR model for predicting the genotoxicity of polycyclic aromatic amines (PAAs) like this compound typically involves the following steps:
Data Collection: A dataset of PAAs with known genotoxicity data is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges).
Physicochemical descriptors: Such as hydrophobicity (logP) and polarizability.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the molecular descriptors and the genotoxic activity.
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
For aromatic amines, studies have shown that descriptors related to the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and hydrophobicity are often important in predicting their mutagenicity. nih.govunicamp.br A higher HOMO energy generally correlates with increased mutagenicity, as it indicates a greater ease of oxidation, a key step in the metabolic activation of these compounds. The energy of the LUMO of the ultimate carcinogenic metabolite, the nitrenium ion, is also critical, as a lower LUMO energy implies a greater reactivity towards DNA.
Table 2: Key Molecular Descriptors in QSAR Models for PAA Genotoxicity
| Descriptor | Description | Relevance to Genotoxicity |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron orbital. | Relates to the ease of oxidation and metabolic activation. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the lowest empty electron orbital. | Indicates the electrophilicity of the ultimate carcinogen and its reactivity towards DNA. |
| logP (Octanol-Water Partition Coefficient) | Measure of a compound's hydrophobicity. | Influences the compound's ability to cross cell membranes and reach its target. |
| Molecular Shape and Size | Descriptors of the molecule's three-dimensional structure. | Can affect how the molecule fits into the active sites of metabolic enzymes. |
Mechanistic Insights from Theoretical Simulations of DNA Interaction
Once metabolically activated to its ultimate carcinogenic form, likely a nitrenium ion, this compound can covalently bind to DNA, forming DNA adducts. These adducts can disrupt the normal functioning of DNA, leading to mutations and potentially cancer. Theoretical simulations, particularly molecular dynamics (MD) simulations, can provide detailed insights into the mechanism of DNA adduct formation and the structural consequences of these adducts.
MD simulations can be used to model the interaction of the this compound nitrenium ion with a segment of DNA. These simulations can reveal:
Preferred Binding Sites: By simulating the approach of the nitrenium ion to the DNA, it is possible to identify the most likely sites of adduction on the DNA bases (e.g., the C8 and N2 positions of guanine).
Interaction Energies: The strength of the interaction between the carcinogen and DNA can be calculated, providing a quantitative measure of the binding affinity.
Conformational Changes in DNA: The formation of a bulky adduct can cause significant distortions in the DNA double helix, such as bending or unwinding. MD simulations can track these conformational changes over time.
Role of Solvent: The surrounding water molecules and ions play a crucial role in mediating the interaction between the carcinogen and DNA. MD simulations explicitly include these solvent effects.
By understanding the structural and energetic details of the DNA interaction, researchers can gain a deeper understanding of the mutagenic potential of this compound. This knowledge can aid in the development of biomarkers for exposure and in the design of strategies to prevent or repair the DNA damage caused by this compound.
Table 3: Information Obtainable from Theoretical Simulations of DNA Interaction
| Information | Significance |
|---|---|
| Binding Free Energy | Quantifies the stability of the DNA-carcinogen complex. |
| Intermolecular Hydrogen Bonds | Identifies specific interactions that stabilize the adduct. |
| DNA Helical Parameters | Characterizes the extent of DNA distortion upon adduct formation. |
| Solvent Accessible Surface Area | Measures changes in the exposure of DNA bases to the solvent. |
Future Directions and Research Gaps in N Hydroxy 2 Aminofluoranthene Studies
Unidentified Metabolic Pathways and Novel Metabolites
The metabolic activation and detoxification of 2-aminofluoranthene (B14708915) are complex processes, with N-OH-2-AF being a pivotal intermediate. However, the complete metabolic fate of N-OH-2-AF remains to be fully mapped. A significant research gap lies in the identification of all metabolic pathways and the characterization of novel, yet-to-be-identified metabolites.
Advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are crucial in this endeavor. These methods can help in the structural elucidation of unknown metabolites in various biological matrices. The application of metabolomics, comparing the metabolic profiles of exposed versus unexposed biological systems, can reveal novel biomarkers of exposure and effect.
Key Research Questions:
What are the complete enzymatic pathways involved in the further metabolism of N-OH-2-AF beyond the known reactions?
Are there novel reactive intermediates formed that contribute to its genotoxicity?
What are the detoxification pathways that lead to the excretion of N-OH-2-AF metabolites, and how do these vary across different species and tissues?
Understanding these unidentified pathways is paramount for a more accurate assessment of the carcinogenic risk posed by 2-aminofluoranthene.
Deeper Elucidation of DNA Repair Mechanisms and N-Hydroxy-2-aminofluoranthene Adducts
N-OH-2-AF is known to form covalent adducts with DNA, primarily at the C8 position of guanine (B1146940). These bulky lesions can distort the DNA helix, block DNA replication, and lead to mutations if not repaired. While it is understood that the nucleotide excision repair (NER) pathway is the primary mechanism for removing such bulky adducts, the specific intricacies of the cellular response to N-OH-2-AF-induced DNA damage require deeper investigation.
Future research should focus on identifying the specific proteins and sub-pathways within NER that are most critical for the recognition and removal of N-OH-2-AF adducts. It is also important to investigate the potential role of other DNA repair pathways, such as base excision repair (BER) or mismatch repair (MMR), in processing these adducts or secondary lesions arising from their presence. The interplay between different DNA repair pathways in response to N-OH-2-AF damage is a largely unexplored area.
Comparative Repair Efficiency of N-OH-2-AF Adducts by Different DNA Repair Pathways:
| DNA Repair Pathway | Primary Function | Hypothesized Role in N-OH-2-AF Adduct Repair | Research Focus |
| Nucleotide Excision Repair (NER) | Removal of bulky, helix-distorting lesions. | Major pathway for the removal of N-OH-2-AF-dG adducts. | Identification of specific recognition factors and the efficiency of repair in different genomic regions. |
| Base Excision Repair (BER) | Removal of small, non-helix-distorting base lesions. | Potential role in repairing oxidative damage secondary to N-OH-2-AF exposure. | Investigating the involvement of specific glycosylases in recognizing and initiating the repair of N-OH-2-AF-related damage. |
| Mismatch Repair (MMR) | Correction of base-base mismatches and small insertions/deletions. | Potential role in correcting errors that arise during translesion synthesis past N-OH-2-AF adducts. | Elucidating the efficiency of MMR in preventing mutations induced by N-OH-2-AF. |
| Translesion Synthesis (TLS) | Bypassing DNA lesions during replication to prevent replication fork collapse. | Involvement of specialized DNA polymerases in replicating past N-OH-2-AF adducts, which can be an error-prone process. | Identifying the specific TLS polymerases involved and the mutational signatures they generate. |
Advanced Computational Modeling of Molecular Interactions
Computational modeling offers a powerful in silico approach to complement experimental studies by providing detailed insights into the molecular interactions of N-OH-2-AF and its DNA adducts. Techniques such as quantum chemical calculations, molecular dynamics (MD) simulations, and docking studies can be employed to investigate these interactions at an atomic level.
Future computational studies could focus on:
Predicting the reactivity of N-OH-2-AF metabolites: Quantum chemical calculations can predict the electrophilicity of different metabolites and their propensity to react with DNA.
Simulating the structural impact of DNA adducts: MD simulations can reveal how N-OH-2-AF adducts alter the local and global structure of DNA, affecting its interaction with DNA polymerases and repair enzymes.
Modeling protein-DNA interactions: Docking and MD simulations can be used to model the binding of DNA repair proteins to N-OH-2-AF-damaged DNA, providing insights into the recognition and repair processes.
These computational approaches can guide the design of future experimental studies and help in the interpretation of experimental data, ultimately leading to a more comprehensive understanding of the mechanisms of N-OH-2-AF-induced carcinogenesis.
Development of Novel Analytical Probes for In Vitro Mechanistic Studies
To delve deeper into the cellular and molecular mechanisms of N-OH-2-AF action, there is a pressing need for the development of novel analytical probes. These probes would enable real-time monitoring and quantification of N-OH-2-AF and its interactions within a cellular environment.
Areas for development include:
Fluorescent Probes: Designing and synthesizing fluorescently labeled analogs of N-OH-2-AF could allow for the visualization of its uptake, subcellular localization, and interaction with cellular macromolecules using advanced microscopy techniques.
Biosensors: The development of biosensors, potentially based on antibodies or nucleic acid aptamers, could provide a means for the rapid and sensitive detection of N-OH-2-AF and its metabolites in biological samples.
Probes for DNA Adduct Detection: Creating novel probes that specifically recognize and bind to N-OH-2-AF-DNA adducts would facilitate more sensitive and specific detection of DNA damage in vitro and potentially in vivo.
The availability of such sophisticated analytical tools would significantly enhance the ability of researchers to conduct detailed mechanistic studies and to screen for potential inhibitors of N-OH-2-AF-induced toxicity.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying N-Hydroxy-2-aminofluoranthene in biological samples?
- Methodology : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for high sensitivity. Calibrate with isotopically labeled internal standards (e.g., deuterated analogs like 2-Aminofluorene-d11) to correct for matrix effects .
- Reproducibility : Assess intra- and inter-assay variability using metrics such as intraclass correlation coefficients (ICC) and coefficient of variation (CV%). For example, biomarker studies on related compounds report ICC ranges of 0.6–0.8 and CV% <15% for reliable quantification .
Q. What synthetic protocols are established for this compound derivatives?
- Synthesis : Start with 2-aminofluorene as a precursor. Perform acetylation using acetic anhydride under nitrogen to yield N-acetyl-2-aminofluorene, followed by hydroxylation via cytochrome P450-mediated oxidation in vitro .
- Quality Control : Confirm purity (>98%) using nuclear magnetic resonance (NMR) and elemental analysis. Store derivatives at -80°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How do metabolic pathways of this compound contribute to its genotoxicity?
- Mechanistic Insight : The compound undergoes bioactivation via sulfotransferase-mediated conjugation, forming reactive electrophilic intermediates that bind to DNA guanine residues, creating mutagenic adducts (e.g., dG-C8-N-2-aminofluorene). Use in vitro models with human hepatocytes and DNA repair-deficient cell lines to quantify adduct formation .
- Experimental Design : Pair liquid chromatography-ultraviolet (LC-UV) with ^32P-postlabeling to detect adducts at femtomolar levels. Compare metabolic rates across species (e.g., rat vs. human liver microsomes) to assess interspecies variability .
Q. How can researchers resolve contradictions in reported carcinogenicity data for N-Hydroxy-2-aminofluorene analogs?
- Data Analysis : Conduct meta-analyses stratified by experimental models (e.g., in vivo vs. in vitro) and exposure duration. For instance, discrepancies in tumor incidence may arise from differences in metabolic competency of animal models or variations in dosing regimens .
- Reproducibility Testing : Replicate key studies using standardized protocols (e.g., OECD Guidelines 451/453) and report adjusted confounders like microbiota composition, which influences metabolite conversion rates .
Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?
- Stabilization : Store samples in argon-purged vials with antioxidants (e.g., butylated hydroxytoluene) at pH 6–6. Monitor degradation products via accelerated stability testing (40°C/75% RH for 6 months) and characterize using high-resolution mass spectrometry (HRMS) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions. For example, activation energy (Ea) values >80 kJ/mol indicate high thermal stability .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
